3,3,5-Trimethylcyclohex-1-en-1-ol
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Overview
Description
3,3,5-Trimethylcyclohex-1-en-1-ol is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohex-1-en-1-ol can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone. This process typically requires specific reaction conditions, such as the presence of a catalyst like palladium on activated charcoal under an ethylene atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohex-1-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl compounds .
Scientific Research Applications
3,3,5-Trimethylcyclohex-1-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohex-1-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,3,5-Trimethylcyclohexanol
- 3,5,5-Trimethyl-2-cyclohexen-1-ol
- 3,5,5-Trimethylcyclohex-3-en-1-one
Uniqueness: 3,3,5-Trimethylcyclohex-1-en-1-ol is unique due to its specific structural features, such as the presence of three methyl groups and a hydroxyl group on the cyclohexene ring. These structural characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
95091-05-7 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
XPJVTVMXXJORRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1)(C)C)O |
Origin of Product |
United States |
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